REACTION_CXSMILES
|
FC1C(C)=NC2C(N=1)=C([C:12]1[NH:20][C:19]3[CH2:18][CH2:17][NH:16][C:15](=[O:21])[C:14]=3[CH:13]=1)C=CC=2.Cl.FC1(F)CC(N)C1.CCN(C(C)C)C(C)C.CO.C(Cl)Cl>CS(C)=O>[NH:20]1[C:19]2[CH2:18][CH2:17][NH:16][C:15](=[O:21])[C:14]=2[CH:13]=[CH:12]1 |f:1.2,4.5|
|
Name
|
2-(3-fluoro-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
|
Quantity
|
46.7 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC2=CC=CC(=C2N1)C1=CC=2C(NCCC2N1)=O)C
|
Name
|
|
Quantity
|
45.5 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC1(CC(C1)N)F
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared similar to
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification (silica gel, 0-100% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C(NCCC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.069 mmol | |
AMOUNT: MASS | 26.5 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |